Methyl 3-chloro-4-ethoxybenzoate
Overview
Description
“Methyl 3-chloro-4-ethoxybenzoate” is a chemical compound with diverse applications in scientific research, such as in organic synthesis and pharmaceutical industries1. However, specific information about this compound is limited and not readily available.
Synthesis Analysis
The synthesis of similar compounds often involves alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions2. However, the exact synthesis process for “Methyl 3-chloro-4-ethoxybenzoate” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-4-ethoxybenzoate” is not directly available. However, a similar compound, “Ethyl 3-chloro-4-ethoxybenzoate”, has a linear formula of CH3CH2OC6H3ClCO2CH2CH33. This suggests that “Methyl 3-chloro-4-ethoxybenzoate” might have a similar structure, with a methyl group replacing the ethyl group.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-chloro-4-ethoxybenzoate” are not detailed in the available resources. However, similar compounds are known to participate in various chemical reactions, including oxidative cross-coupling via dioxygen activation with indoles4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-chloro-4-ethoxybenzoate” are not directly available. However, a similar compound, “Ethyl 3-chloro-4-ethoxybenzoate”, is a solid with a melting point of 49-53 °C3.Scientific Research Applications
1. Antimicrobial and Antifungal Activities
Methyl 3-chloro-4-ethoxybenzoate and its derivatives have shown promise in antimicrobial and antifungal applications. A derivative of this compound, identified from the marine endophytic fungus NIGROSPORA, displayed moderate antitumor and antimicrobial activity (Xia et al., 2011). Moreover, a synthesized series of 1,3,4-thiadiazoles, incorporating a derivative of methyl 3-chloro-4-ethoxybenzoate, demonstrated significant antimicrobial activities against various microorganisms, suggesting its potential as an antimicrobial drug (Shehadi et al., 2022).
2. Chemical Synthesis and Modification
3. Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate, a compound structurally related to methyl 3-chloro-4-ethoxybenzoate, has demonstrated potential neuroprotective effects against oxidative damage in neuroblastoma cells. This indicates the potential of structurally similar compounds in the treatment of neurodegenerative diseases (Cai et al., 2016). The therapeutic potential of related compounds in neurological disorders opens avenues for further research in this domain.
Safety And Hazards
While specific safety and hazard information for “Methyl 3-chloro-4-ethoxybenzoate” is not available, it’s generally advised to avoid contact with skin and eyes and not to breathe mist/vapors/spray of similar compounds5.
Future Directions
“Methyl 3-chloro-4-ethoxybenzoate” is widely used in scientific research and possesses diverse applications, such as in organic synthesis and pharmaceutical industries1. Its future directions could involve further exploration of its properties and potential applications in these fields.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “Methyl 3-chloro-4-ethoxybenzoate”. For more detailed and specific information, further research and consultation with a chemical expert are recommended.
properties
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-ethoxybenzoate | |
CAS RN |
192512-43-9 | |
Record name | Methyl 3-chloro-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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